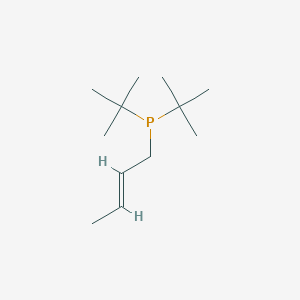

2-Butenyl(di-tert-butyl)phosphine

Description

The exact mass of the compound Di-t-butyl(2-butenyl)phosphine (40% in xylene), 98% m-Crophos(R) is 200.169387795 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(E)-but-2-enyl]-ditert-butylphosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25P/c1-8-9-10-13(11(2,3)4)12(5,6)7/h8-9H,10H2,1-7H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOODANZONJOKI-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCP(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CP(C(C)(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Butenyl Di Tert Butyl Phosphine

Strategies for Carbon-Phosphorus Bond Formation

The formation of a C-P bond can be approached through several established and emerging chemical reactions. The choice of method often depends on the desired purity, yield, and stereochemical outcome.

One of the most traditional and widely used methods for forming C-P bonds involves the reaction of a Grignard reagent with a halophosphine. nih.gov In the context of this compound, this would typically involve the reaction of 2-butenylmagnesium halide with di-tert-butylchlorophosphine. The high reactivity of Grignard reagents makes them effective nucleophiles for displacing the halide on the phosphorus atom. nih.gov

However, the synthesis of sterically demanding phosphines like those with tert-butyl groups can be challenging. For instance, the initial attempts to synthesize tri-tert-butylphosphine (B79228) from phosphorus trichloride (B1173362) and a Grignard reagent only yielded di-tert-butylchlorophosphine, regardless of the excess of the Grignard reagent used. nih.gov This highlights the steric hindrance posed by the bulky tert-butyl groups. Organolithium reagents have been found to be more reactive in some cases, although yields can be low. nih.gov

To address the challenges of steric hindrance, researchers have explored sequential substitution reactions. For example, phosphonic acid dithioesters can be treated sequentially with different Grignard reagents to introduce various substituents on the phosphorus atom, leading to unsymmetrical tertiary phosphine (B1218219) oxides. acs.org This stepwise approach allows for greater control over the final product.

| Reactant 1 | Reactant 2 | Product | Key Feature |

| 2-Butenylmagnesium halide | Di-tert-butylchlorophosphine | This compound | Direct formation of the C-P bond. |

| Phosphonic acid dithioester | Grignard Reagent 1, then Grignard Reagent 2 | Unsymmetrical tertiary phosphine oxide | Stepwise introduction of substituents. acs.org |

| Di-tert-butylchlorophosphine | tert-Butylmagnesium chloride | Di-tert-butyl(tert-butyl)phosphine (Tri-tert-butylphosphine) | Highlights challenges with sterically hindered phosphines. nih.gov |

This table illustrates various Grignard-reagent mediated approaches to phosphine synthesis.

Copper-catalyzed reactions have emerged as a powerful tool in phosphine synthesis, offering milder reaction conditions and improved functional group tolerance compared to traditional methods. acs.org Copper(I) catalysts, in particular, have been shown to be effective in the alkylation of phosphines. nih.gov

One notable copper-catalyzed method involves the reduction of phosphine oxides to phosphines. acs.org This can be particularly useful as phosphines are prone to oxidation, and this method allows for the synthesis of the desired phosphine from its more stable oxide precursor. beilstein-journals.org For instance, a domino sequence combining the reduction of a secondary phosphine oxide with a subsequent copper-catalyzed phosphination has been developed for the synthesis of various functionalized phosphines. acs.org

Copper iodide has also been utilized to catalyze C-P bond formation. beilstein-journals.org These reactions can be enantioselective, which is crucial for the synthesis of chiral phosphines used in asymmetric catalysis. nih.gov The mechanism often involves the formation of a copper-phosphido complex as a key intermediate. beilstein-journals.org

| Catalyst System | Reactants | Product Type | Key Advantage |

| Copper complexes/TMDS | Tertiary/Secondary Phosphine Oxides | Tertiary/Secondary Phosphines | Mild reduction of stable precursors. acs.org |

| Copper(I) complexes | Phosphines and Alkyl Halides | Alkylated Phosphines | Catalytic C-P bond formation. nih.gov |

| Copper Iodide | Secondary Phosphine Boranes and Diazoacetates | Functionalized Phosphine Boranes | Catalytic C-P bond formation. nih.gov |

This table summarizes the role of copper compounds in various phosphine synthesis strategies.

Synthesis of Related Alkyl(di-tert-butyl)phosphine Derivatives

The synthesis of various alkyl(di-tert-butyl)phosphine derivatives provides valuable insights into the methodologies applicable to this compound. The synthesis of di-tert-butylphosphinoferrocene, for example, is challenging due to the electron-rich nature of the phosphine and its susceptibility to oxidation. orgsyn.org The common route involves the lithiation of ferrocene (B1249389) followed by reaction with di-tert-butylchlorophosphine. researchgate.net

The synthesis of di-tert-alkylphosphonium salts has been developed as a route to access di-tert-alkylphosphino motifs. worktribe.com These air-stable and odorless salts can serve as precursors to the desired secondary phosphines. worktribe.comnottingham.ac.uk This approach avoids the direct handling of often pyrophoric and toxic phosphines.

Control over Stereochemistry and Isomerism in Butenyl Moieties

The butenyl group in this compound can exist as cis (Z) or trans (E) isomers. Controlling the stereochemistry of the double bond is a critical aspect of the synthesis. The IUPAC name for the E-isomer is [(E)-but-2-enyl]-ditert-butylphosphane. nih.gov

The stereochemical outcome of reactions involving butenyl groups can be influenced by the choice of catalyst and reaction conditions. In copper-catalyzed hydroboration of 1,3-enynes, for instance, the use of specific phosphine ligands can lead to high enantioselectivity in the formation of allenyl-B(pin) compounds. nih.gov While this reaction does not directly produce a butenylphosphine, it demonstrates the principle of controlling stereochemistry in related systems through catalyst design.

Furthermore, the synthesis of P-chiral phosphine ligands often relies on the use of phosphine-boranes as intermediates. nih.govresearchgate.nettcichemicals.com The stereochemistry at the phosphorus center can be controlled, and subsequent reactions can be performed stereospecifically. While this pertains to chirality at the phosphorus atom, the principles of stereocontrol are transferable to other parts of the molecule, including the butenyl substituent.

Conclusion

Electronic Properties of the Phosphorus Center

The electronic nature of a phosphine (B1218219) ligand, specifically its ability to donate or accept electron density from a metal center, is a key determinant of its behavior in a catalytic cycle. These properties are primarily described by its σ-donating and π-accepting capabilities.

σ-Donating Characteristics

Tertiary phosphines, such as this compound, are primarily valued for their strong σ-donating ability. The phosphorus atom's lone pair of electrons forms a dative bond with a vacant d-orbital of a transition metal. The strength of this donation is heavily influenced by the nature of the substituents on the phosphorus atom. libretexts.orgprochemonline.com

In the case of this compound, the presence of two tert-butyl groups and a butenyl group, all of which are alkyl or alkenyl in nature, leads to a high electron density on the phosphorus atom. Alkyl groups are well-known for their electron-donating inductive effects. libretexts.org Consequently, this phosphine is expected to be a strong σ-donor, comparable to other trialkylphosphines like tri(tert-butyl)phosphine (P(tBu)₃). Strong σ-donation increases the electron density on the metal center, which can, in turn, influence the rates and mechanisms of catalytic steps such as oxidative addition and reductive elimination. libretexts.orgwikipedia.org

A common method to quantify the σ-donor strength of a phosphine is the Tolman Electronic Parameter (TEP). This parameter is derived from the vibrational frequency of the C-O bond in nickel carbonyl complexes of the type [LNi(CO)₃]. wikipedia.org A lower stretching frequency (ν(CO)) indicates a more electron-donating phosphine, as the increased electron density on the nickel is back-donated into the π* orbitals of the CO ligands, weakening the C-O bond. libretexts.orgwikipedia.org While the specific TEP for this compound is not readily found in the literature, a comparison with related phosphines provides a reasonable estimate.

| Phosphine Ligand | Tolman Electronic Parameter (ν(CO) in cm⁻¹) |

|---|---|

| P(t-Bu)₃ | 2056.1 |

| PCy₃ | 2061.7 |

| PMe₃ | 2064.1 |

| PPh₃ | 2068.9 |

| P(OMe)₃ | 2076.3 |

| PF₃ | 2110.8 |

This table presents the Tolman Electronic Parameter for a selection of common phosphine ligands, illustrating the range of electronic effects. Data sourced from various organometallic chemistry resources. libretexts.orgwikipedia.org

Given that the butenyl group is an alkyl-type substituent, the TEP for this compound is anticipated to be in the range of highly donating phosphines, likely close to that of P(tBu)₃.

π-Accepting Capabilities

In addition to σ-donation, phosphine ligands can also act as π-acceptors by accepting electron density from filled metal d-orbitals into their own empty orbitals. For trialkylphosphines, the primary acceptor orbitals are the antibonding σ* orbitals of the phosphorus-carbon bonds. umb.edu

Generally, trialkylphosphines are considered weak π-acceptors, especially when compared to ligands like carbon monoxide or phosphites. umb.edu The energy of the P-C σ* orbitals is relatively high, making them less accessible for back-donation. The π-accepting ability can be enhanced by the presence of electronegative substituents on the phosphorus, which lower the energy of the σ* orbitals. umb.edu Since the tert-butyl and butenyl groups are not highly electronegative, the π-accepting capability of this compound is expected to be minimal. The double bond in the butenyl group is generally not considered to significantly participate in π-acidity at the phosphorus center in this context.

Steric Parameters and Their Influence

The steric bulk of a phosphine ligand is another critical factor that dictates its coordination chemistry and catalytic performance. It can influence the coordination number of the metal complex, the stability of intermediates, and the selectivity of a reaction. libretexts.org

Quantitative Metrics of Steric Hindrance (e.g., Cone Angle, Buried Volume)

Two of the most widely used metrics for quantifying the steric bulk of phosphine ligands are the Tolman cone angle (θ) and the percent buried volume (%Vbur).

The Tolman cone angle is a geometric parameter that represents the apex angle of a cone, centered at a standard metal-phosphorus bond distance (typically 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.orglibretexts.org A larger cone angle signifies a bulkier ligand.

The percent buried volume offers a more nuanced measure of steric hindrance by calculating the percentage of the volume of a sphere (typically with a radius of 3.5 Å) around the metal center that is occupied by the ligand. nih.govrsc.orgst-andrews.ac.uk This parameter can be more sensitive to the distribution of steric bulk close to the metal. nih.govprinceton.edu

While the precise cone angle and buried volume for this compound have not been reported, values for related phosphines provide a valuable context.

| Phosphine Ligand | Tolman Cone Angle (θ) in degrees | Percent Buried Volume (%Vbur) |

|---|---|---|

| PMe₃ | 118 | 28.5 |

| PEt₃ | 132 | 34.7 |

| PPh₃ | 145 | 34.4 |

| PCy₃ | 170 | 42.6 |

| P(t-Bu)₃ | 182 | 48.0 |

This table provides a comparison of the Tolman cone angle and percent buried volume for several common phosphine ligands. Data compiled from various sources in organometallic and computational chemistry. libretexts.orgresearchgate.net

Impact of tert-Butyl Groups on Ligand Bulkiness

The two tert-butyl groups are the dominant contributors to the steric bulk of this compound. The quaternary carbon atom of the tert-butyl group, bonded directly to the phosphorus, creates significant steric hindrance in the immediate vicinity of the metal center. libretexts.org This is reflected in the very large cone angle of tri(tert-butyl)phosphine (182°), which is one of the bulkiest commonly used phosphine ligands. libretexts.org This substantial bulk can promote the formation of low-coordinate metal complexes, which are often highly reactive in catalytic processes. libretexts.org

2 Butenyl Di Tert Butyl Phosphine: a Modern Ligand with Tunable Properties

2-Butenyl(di-tert-butyl)phosphine, also known by trade names such as cBRIDP, represents a contemporary example of advanced phosphine (B1218219) ligand design. rsc.org It belongs to a newer class of ligands that are engineered to be highly electron-rich, a desirable trait for promoting key steps in many catalytic cycles. wikipedia.org A remarkable feature of this ligand and its relatives is their air stability, which is unusual for electron-rich phosphines and enhances their practical utility. wikipedia.org

The structure of this compound, with its two bulky tert-butyl groups attached to the phosphorus atom, imparts significant steric hindrance. This steric bulk is a critical, tunable parameter that influences the ligand's performance in catalysis. The steric properties of phosphine ligands are often quantified by the Tolman cone angle. Computational studies have been employed to estimate these parameters for a range of modern ligands.

| Property | Value |

| Computed Cone Angle (Open Conformation) | 226.0° nih.gov |

| Computed Cone Angle (Closed Conformation) | 186.6° nih.gov |

Table 1: Computed Steric Properties of this compound (cBridP). The open and closed conformations refer to different spatial arrangements of the ligand's substituents.

The large cone angle of this compound places it among the more sterically demanding phosphine ligands. This significant steric profile is believed to be beneficial in promoting the final, product-forming reductive elimination step in cross-coupling reactions. wikipedia.org

A Comprehensive Look at the Synthesis of this compound

The synthesis of organophosphorus compounds, particularly phosphines, is a cornerstone of modern chemistry, with applications ranging from catalysis to materials science. Among these, this compound, a sterically hindered and electron-rich phosphine, presents unique synthetic challenges and opportunities. This article delves into the methodologies for its preparation, focusing on carbon-phosphorus bond formation strategies, the synthesis of related derivatives, and the critical aspect of stereochemical control.

Catalytic Applications of 2 Butenyl Di Tert Butyl Phosphine

Asymmetric Catalysis and Enantioselective Transformations

Design of P-Chiral 2-Butenyl(di-tert-butyl)phosphine Variants

The design and synthesis of P-chiral phosphine (B1218219) ligands are of paramount importance in asymmetric catalysis, as the stereochemistry at the phosphorus center can directly influence the enantioselectivity of a catalytic reaction. semanticscholar.orgnih.govjst.go.jp The synthesis of P-chiral ligands often involves the use of phosphine-boranes as key intermediates, which allows for stereospecific transformations at the phosphorus atom. nih.govjst.go.jp

Despite the established methodologies for creating P-chiral centers in phosphines bearing bulky alkyl groups like tert-butyl, a specific search of the chemical literature did not yield any studies focused on the design or synthesis of P-chiral variants of this compound. While general methods for the synthesis of P-chiral phosphines are well-documented, their specific application to this particular ligand, including the stereoselective introduction of the 2-butenyl group or the resolution of racemic mixtures, has not been reported.

Induction of Enantioselectivity in Catalytic Systems

The ability of a chiral ligand to induce enantioselectivity in a metal-catalyzed reaction is a critical measure of its efficacy. Conformationally rigid and electron-rich P-chiral phosphine ligands have demonstrated excellent enantioselectivity and high catalytic activity in a variety of transition-metal-catalyzed asymmetric reactions. nih.govjst.go.jp

There is currently no available research data or detailed findings on the use of this compound or its potential P-chiral variants to induce enantioselectivity in any catalytic system. Consequently, there are no data tables or specific examples of enantioselective transformations catalyzed by metal complexes of this ligand to report.

Other Metal-Catalyzed Organic Transformations

Direct C-H functionalization is a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov Phosphine ligands play a crucial role in many C-H activation catalysts by modulating the electronic and steric properties of the metal center. acs.orgnih.gov Bulky and electron-rich phosphines can facilitate challenging C-H activation steps.

A thorough literature search did not uncover any specific examples or studies where this compound was employed as a ligand in metal-catalyzed C-H functionalization reactions. Therefore, no data on its performance, selectivity, or substrate scope in this area can be provided.

The selective oligomerization of olefins, particularly ethylene, to produce linear alpha-olefins is an industrially significant process. The nature of the phosphine ligand in chromium, nickel, or palladium-based catalytic systems can significantly influence the activity of the catalyst and the selectivity towards desired oligomers. bohrium.comuark.eduacs.orgscielo.org.zaajol.info

There are no published reports on the application of this compound as a ligand in any metal-catalyzed olefin oligomerization reactions. As a result, there is no research data or comparative analysis of its catalytic performance to present.

Metal-catalyzed cyclization and hydroamination reactions are efficient methods for the synthesis of heterocyclic compounds. acs.orgnih.govnih.govresearchgate.net The design of the phosphine ligand is critical in controlling the reactivity and selectivity of these transformations.

Specific research detailing the use of this compound as a ligand in cyclization or hydroamination reactions is not available in the current scientific literature. Therefore, no detailed research findings or data tables related to its application in these transformations can be included.

Mechanistic Investigations of Catalytic Cycles Involving 2 Butenyl Di Tert Butyl Phosphine

Elementary Steps in Catalytic Processes

The efficiency of a catalytic cycle is dictated by the kinetics and thermodynamics of its fundamental steps. For palladium-catalyzed reactions involving phosphine (B1218219) ligands such as 2-Butenyl(di-tert-butyl)phosphine, these steps primarily include oxidative addition, reductive elimination, and the association and dissociation of the ligand itself. The electronic and steric properties of the this compound ligand, characterized by its bulky di-tert-butyl groups and the electronic influence of the 2-butenyl group, play a crucial role in modulating the energetics of these elementary steps.

Oxidative Addition Pathways

Oxidative addition is a critical initiation step in many catalytic cycles, where the metal center's oxidation state increases. The rate and facility of this step are heavily influenced by the nature of the phosphine ligand. Bulky and electron-rich ligands are known to promote the formation of the catalytically active, low-coordinate metal species necessary for oxidative addition to occur. rsc.org

| Phosphine Ligand | Substrate | Pathway | Activation Gibbs Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| P(t-Bu)₃ | PhBr | Associative | 24.0 | rsc.org |

| SPhos | PhCl | Dissociative | 22.5 | rsc.org |

| P(t-Bu)₃ | PhCl | Associative | 25.2 | rsc.org |

Note: The data presented is for analogous bulky phosphine ligands and serves to provide a likely range for the behavior of this compound.

Reductive Elimination Mechanisms

Reductive elimination is the final step in many cross-coupling reactions, where the desired product is formed, and the metal catalyst is regenerated in its lower oxidation state. The steric and electronic properties of the phosphine ligand are again paramount in influencing the rate of this step. Generally, bulky ligands can accelerate reductive elimination by creating steric pressure around the metal center, which is relieved upon product formation.

Direct experimental data on reductive elimination from a palladium(II) complex bearing this compound is scarce. However, extensive studies on similar bulky phosphine ligands provide valuable insights. For example, research on phosphine-ligated alkylpalladium(II) amido complexes has shown that the rate of reductive elimination is significantly affected by the steric bulk of the phosphine. nih.govnih.gov Complexes with more sterically demanding ligands tend to undergo reductive elimination more readily. nih.govnih.gov The free-energy barriers for reductive elimination from t-Bu₃P-ligated complexes have been found to be significantly lower than those from complexes with less bulky ligands. nih.gov

| Phosphine Ligand | Reacting Complex | Temperature (°C) | Rate Constant (k_RE) (s⁻¹) | Free Energy of Activation (ΔG‡) (kcal/mol) | Reference |

|---|---|---|---|---|---|

| t-Bu₃P | (t-Bu₃P)Pd(norbornyl)(N-phenylanilide) | 50 | 1.2 x 10⁻⁴ | 24.9 | nih.govnih.gov |

| Di-tert-butyl(o-anisyl)phosphine | (P,O-ligand)Pd(norbornyl)(N-phenylanilide) | 65 | ~1 x 10⁻⁶ | - | nih.gov |

Note: The data is for analogous bulky phosphine ligands and illustrates the expected trends for complexes of this compound.

Ligand Association and Dissociation Kinetics

The dynamics of ligand association and dissociation are crucial for maintaining the active catalytic species in the correct concentration. The formation of a monoligated palladium(0) species, often the most active in oxidative addition, is dependent on the dissociation of a phosphine ligand from a bis-ligated complex. mit.edu The bulky nature of the di-tert-butyl groups in this compound would likely lead to a relatively facile dissociation to form the active monoligated species.

| Initial Ligated Complex | Exchanging Ligand | Conditions | Outcome | Reference |

|---|---|---|---|---|

| (t-BuXPhos)Pd(rivaroxaban)OAc | XPhos | 60 °C, 1 h | 100% conversion to (XPhos)Pd(rivaroxaban)OAc | nih.gov |

| (t-BuXPhos)Pd(rivaroxaban)OAc | RuPhos | 60 °C, 1 h | 100% conversion to (RuPhos)Pd(rivaroxaban)OAc | nih.gov |

| (BrettPhos)Pd(Ar)X | RuPhos | 100 °C | Equilibrium mixture (3:1 RuPhos:BrettPhos) | nih.gov |

Note: This table provides qualitative data on ligand exchange for analogous bulky phosphine systems, indicating the influence of sterics on ligand lability.

Pathways of Catalyst Deactivation

Catalyst deactivation is a significant challenge in homogeneous catalysis, leading to decreased efficiency and product yield over time. For palladium catalysts supported by phosphine ligands, deactivation can occur through various mechanisms, including the degradation of the phosphine ligand itself.

Strategies for Enhancing Catalyst Longevity

Several strategies can be employed to enhance the stability of palladium-phosphine catalysts and mitigate deactivation.

Use of Bulky Ligands: The steric bulk of ligands like this compound can itself be a strategy for enhancing stability. The bulky substituents can protect the phosphorus atom from oxidation and also prevent the dimerization or aggregation of palladium centers, which is a common deactivation pathway. chemistryviews.org

Use of Antioxidants: The addition of antioxidants or singlet oxygen quenchers has been shown to inhibit the oxidation of phosphines. For example, ferrocene (B1249389) has been demonstrated to act as an antioxidant, protecting phosphines from oxidation in air. chemistryviews.org

In-situ Reduction of Phosphine Oxides: Another approach involves the in-situ reduction of the phosphine oxide back to the phosphine. This can be achieved using reducing agents like silanes, creating a catalytic cycle for the phosphine itself. nih.govru.nl This strategy, however, requires the careful selection of a reductant that is compatible with the main catalytic reaction.

Precatalyst Design: The use of well-defined, air-stable precatalysts, such as oxidative addition complexes, can improve catalyst longevity by ensuring the efficient generation of the active catalyst and minimizing side reactions that can lead to degradation. acs.org

By understanding the mechanistic details of both the productive catalytic cycle and the deactivation pathways, it is possible to design more robust and efficient catalytic systems based on ligands like this compound.

Computational and Theoretical Studies on 2 Butenyl Di Tert Butyl Phosphine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and properties of molecules. nih.gov For a ligand such as 2-Butenyl(di-tert-butyl)phosphine, DFT calculations can provide fundamental insights into its bonding, structure, and energetic landscape, which are essential for understanding its role in catalysis.

Elucidation of Reaction Mechanisms and Transition States

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This allows for the elucidation of detailed reaction mechanisms involving catalysts that incorporate the this compound ligand. mit.edu

Methodology : By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a catalytic cycle can be constructed. Transition state theory can then be used to relate these calculated energy barriers to reaction rates. mit.edu For a process like a palladium-catalyzed cross-coupling reaction, DFT would be used to model key steps such as oxidative addition, transmetalation, and reductive elimination, clarifying the precise role of the phosphine (B1218219) ligand in stabilizing intermediates and facilitating bond formation/cleavage.

Research Findings : While this is a standard and powerful approach, specific DFT studies detailing reaction mechanisms and transition states involving this compound are not available in the reviewed literature. Such a study would calculate the activation energy barriers for key catalytic steps, compare different potential pathways, and identify the rate-determining step for a given transformation.

Prediction of Spectroscopic Signatures

DFT calculations are also highly effective for predicting various spectroscopic properties of molecules. This capability is invaluable for confirming the synthesis of this compound and for characterizing its coordination complexes.

Methodology : DFT can be used to compute NMR chemical shifts (¹H, ¹³C, ³¹P), infrared (IR) vibrational frequencies, and Raman spectra. nih.govmdpi.com For instance, the gauge-including atomic orbital (GIAO) method is commonly employed within a DFT framework to predict NMR chemical shifts with high accuracy. nih.gov The predicted ³¹P NMR chemical shift would be a particularly important identifier for this phosphine ligand. Similarly, calculated IR spectra can help assign vibrational modes observed experimentally.

Research Findings : No published studies were found that specifically report the DFT-predicted spectroscopic signatures for this compound. A theoretical investigation would yield data similar to that presented in the hypothetical table below, which would be crucial for experimental verification.

Hypothetical DFT-Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

|---|---|

| ³¹P NMR Chemical Shift (ppm) | Data not available |

| ¹³C NMR (P-C, tert-butyl) (ppm) | Data not available |

| ¹³C NMR (P-C, butenyl) (ppm) | Data not available |

| Key IR Frequency (P-C stretch) (cm⁻¹) | Data not available |

Molecular Modeling and Parameterization

Beyond electronic structure, molecular modeling is used to quantify the physical and chemical properties of ligands through a set of numerical values known as descriptors. These descriptors are vital for comparing ligands and building predictive models.

Development of Ligand Steric and Electronic Descriptors

The catalytic performance of a phosphine ligand is largely governed by its steric and electronic properties. manchester.ac.uktcichemicals.com Computational methods are routinely used to calculate descriptors that quantify these effects.

Steric Descriptors : The most common steric descriptor is the Tolman cone angle (θ) , which measures the solid angle occupied by the ligand when coordinated to a metal center. wikipedia.orglibretexts.org Another powerful descriptor is the percent buried volume (%Vbur) , which calculates the percentage of the volume of a sphere around the metal that is occupied by the ligand. ucla.edunih.govnih.gov Unlike the cone angle, %Vbur can more accurately capture the complex three-dimensional shape of asymmetric ligands.

Electronic Descriptors : The primary electronic descriptor is the Tolman Electronic Parameter (TEP) , which is derived from the C-O stretching frequency of a [Ni(CO)₃(L)] complex. semanticscholar.orgnih.gov A lower frequency indicates a more electron-donating ligand. DFT calculations can be used to predict this vibrational frequency and thus the TEP.

Research Findings : Specific, calculated values for the Tolman cone angle, percent buried volume, or TEP for this compound have not been reported in the searched literature. A computational study on this ligand would be expected to produce the values outlined in the hypothetical table below, allowing it to be compared with a large database of other phosphine ligands. nsf.govnih.gov

Hypothetical Steric and Electronic Descriptors for this compound

| Descriptor | Definition | Predicted Value |

|---|---|---|

| Tolman Cone Angle (θ) | Apex angle of a cone enclosing the ligand at a standard M-P distance. | Data not available |

| Percent Buried Volume (%Vbur) | Percentage of a sphere around the metal occupied by the ligand. | Data not available |

| Tolman Electronic Parameter (TEP) | Calculated ν(CO) A₁ mode (cm⁻¹) in a model Ni(CO)₃L complex. | Data not available |

Quantitative Structure-Activity Relationships (QSAR) for Catalysis

QSAR studies aim to build mathematical models that correlate a set of molecular descriptors (like steric and electronic parameters) with experimental outcomes, such as catalytic yield or enantioselectivity. dntb.gov.ua

Methodology : For a series of catalysts featuring different phosphine ligands, one would first calculate a range of descriptors for each ligand. Then, statistical methods like multiple linear regression or machine learning algorithms are used to create a model that predicts the activity or selectivity based on the descriptor values. nih.gov

Research Findings : No QSAR models that specifically include this compound were found. To perform such a study, this ligand would need to be experimentally tested in a specific catalytic reaction alongside a diverse set of other phosphines to generate the necessary activity data for model building.

Data-Driven Approaches in Ligand Design and Optimization

Modern approaches in catalyst development leverage large datasets and machine learning to accelerate the discovery of new, high-performance ligands. researchgate.netrsc.org

Methodology : This process begins with the creation of large virtual libraries of ligands, which can be characterized by computationally derived descriptors. nih.gov Machine learning models are then trained on existing experimental data to predict the performance of the virtual ligands. This allows for the rapid screening of vast chemical spaces to identify promising candidates for synthesis and testing, significantly reducing the reliance on trial-and-error experimentation. nih.govresearchgate.net

Research Findings : While the field of data-driven ligand design is rapidly advancing, there is no indication from the searched results that this compound has been included in such large-scale computational screening databases or machine learning models. Its inclusion would require its structure to be generated and its descriptors calculated, allowing its predicted performance to be benchmarked against thousands of other potential phosphine ligands for various catalytic applications. nih.gov

Advanced Research Perspectives and Future Directions

Integration into Novel Ligand Architectures (e.g., Bidentate or Polydentate Systems)

The functional butenyl group of 2-Butenyl(di-tert-butyl)phosphine serves as a versatile handle for its incorporation into more complex ligand frameworks, such as bidentate and polydentate systems. The development of such ligands is a key area of research, as the chelate effect in multidentate ligands often leads to enhanced stability and reactivity of the resulting metal complexes. alfachemic.com

One promising strategy involves the hydrophosphination of the butenyl double bond with a secondary phosphine (B1218219). This reaction can be achieved under catalyst- and solvent-free conditions, aligning with the principles of green chemistry. conicet.gov.ar For instance, reacting this compound with a diarylphosphine could yield a P,P-bidentate ligand with a flexible alkyl backbone. The steric and electronic properties of the resulting bidentate ligand could be fine-tuned by varying the substituents on the second phosphine group.

Another approach is the functionalization of the butenyl group to introduce other donor atoms, leading to hybrid multidentate ligands. For example, the terminal methyl group of the butenyl chain could be functionalized to incorporate nitrogen or oxygen donors, creating P,N- or P,O-bidentate ligands. The synthesis of such hybrid ligands is a growing area of interest in coordination chemistry. d-nb.infonih.gov

The synthesis of extremely hindered polydentate phosphine ligands has been shown to result in unique coordination chemistry, where not all donor atoms may bind to a single metal center, creating "dangling" phosphine arms that can influence the catalytic activity. researchgate.netnih.gov Integrating the bulky di-tert-butylphosphino group of this compound into such architectures could lead to novel catalytic behaviors.

Table 1: Potential Bidentate Ligands Derived from this compound

| Precursor 1 | Precursor 2 | Resulting Ligand Type | Potential Application |

|---|---|---|---|

| This compound | Diphenylphosphine | P,P-Bidentate | Cross-coupling reactions |

| This compound | Amino-functionalized phosphine | P,N-Bidentate | Asymmetric catalysis |

Applications in Green Chemistry and Sustainable Catalysis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern catalysis. conicet.gov.arrsc.org this compound and its derivatives have significant potential in this area, particularly in the development of recyclable catalytic systems and the use of environmentally benign solvents.

A key strategy for creating sustainable catalysts is the immobilization of homogeneous catalysts on solid supports, which facilitates catalyst-product separation and catalyst recycling. mdpi.comresearchgate.netdocumentsdelivered.com The butenyl group of this compound can be functionalized for covalent attachment to supports like silica (B1680970) or polymers. For example, hydrosilylation of the butenyl group with a trialkoxysilane would yield a derivative that can be readily grafted onto silica surfaces. tcichemicals.comnsf.gov

Furthermore, the development of catalysts that are active in "green" solvents, such as water or bio-derived solvents, is a major goal of sustainable catalysis. ua.edu By incorporating polar functional groups into the butenyl chain, it may be possible to synthesize water-soluble analogues of this compound. These water-soluble ligands could be used in aqueous-phase catalysis, simplifying product extraction and catalyst recycling. researchgate.net

The inherent efficiency of catalysts derived from bulky, electron-rich phosphines can also contribute to greener processes by enabling high turnover numbers (TON) and turnover frequencies (TOF), thus reducing the required catalyst loading. nih.gov

Exploration in Emerging Transition Metal Catalysis

While palladium-catalyzed cross-coupling reactions are well-established, there is growing interest in utilizing other, more earth-abundant transition metals for catalysis. researchgate.net The unique steric and electronic properties of this compound make it an attractive ligand for exploring the catalytic potential of metals such as nickel, copper, and iron.

Bulky phosphine ligands are known to stabilize low-valent metal centers and facilitate challenging bond activations. scholaris.ca In nickel catalysis, for instance, the choice of phosphine ligand is critical for controlling the outcome of cross-coupling reactions. nih.gov The combination of a sterically demanding di-tert-butylphosphino group with the flexible butenyl chain could lead to novel reactivity in nickel-catalyzed C-O and C-C bond formation.

Furthermore, the development of pincer-type ligands, which are multidentate ligands that bind to a metal in a meridional fashion, has led to significant advances in catalysis, including the dehydrogenation of alkanes. chemrxiv.org The butenyl group of this compound could be elaborated into a pincer framework, potentially leading to highly active catalysts for a range of transformations.

Development of Robust and Recyclable Catalytic Systems

The development of robust and recyclable catalytic systems is crucial for the economic and environmental viability of industrial chemical processes. As discussed previously, immobilization of the catalyst is a primary strategy for achieving recyclability. mdpi.comresearchgate.netdocumentsdelivered.com

Porous organic polymers (POPs) containing phosphine moieties have emerged as highly effective supports for transition metal catalysts. researchgate.netmdpi.comresearchgate.net These materials can provide a high concentration of isolated active sites, leading to enhanced catalytic activity and stability. The butenyl group of this compound could be polymerized or grafted onto a pre-formed polymer to create such a catalytic material.

Another approach to catalyst recycling involves the use of "smart" materials that exhibit tunable solubility. For example, incorporating the phosphine ligand into a polymer that is soluble at the reaction temperature but precipitates upon cooling can facilitate catalyst separation. rsc.org The butenyl group offers a convenient point of attachment for such polymeric supports.

The integration of phosphine ligands into ionic liquids is another innovative strategy for catalyst recovery. rsc.org By functionalizing the butenyl chain with an ionic group, a phosphine-functionalized ionic liquid could be synthesized, serving as both the ligand and the reaction medium.

Table 2: Strategies for Recyclable Catalysts based on this compound

| Strategy | Description | Potential Advantage |

|---|---|---|

| Immobilization on Silica | Covalent attachment to silica via a functionalized butenyl group. | High stability, suitable for flow chemistry. |

| Incorporation into Polymers | Polymerization of the butenyl group or grafting onto a polymer backbone. | High catalyst loading, tunable properties. |

| Use of "Smart" Polymers | Attachment to a polymer with temperature-dependent solubility. | Facile separation by temperature change. |

Design of this compound Analogues for Specific Industrial Processes

The modular nature of phosphine ligand synthesis allows for the design of analogues tailored to the specific demands of an industrial process. ua.eduworktribe.comrsc.org The butenyl group in this compound is a key structural element that can be modified to optimize catalyst performance.

For example, the position of the double bond within the butenyl chain could be varied to alter the flexibility and coordination geometry of the resulting metal complexes. The synthesis of isomers such as 3-butenyl or 1-butenyl analogues could lead to catalysts with different selectivity profiles in reactions like hydroformylation or carbonylation. nih.gov

Furthermore, the steric and electronic properties of the ligand can be fine-tuned by introducing substituents on the butenyl chain. For instance, adding a methyl group to the double bond could increase the steric bulk and electron-donating ability of the ligand, potentially enhancing its activity in certain cross-coupling reactions. nih.gov The synthesis of renewable analogues of bulky phosphines from biomass-derived starting materials is also a promising avenue for developing more sustainable industrial catalysts. rsc.org

The development of air-stable phosphine precursors, such as phosphonium (B103445) salts, simplifies the handling and application of these ligands in industrial settings. worktribe.com The synthesis of a phosphonium salt of this compound would be a valuable step towards its broader industrial utility.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Diarylphosphine |

| Diphenylphosphine |

| Amino-functionalized phosphine |

| Silylene |

| Trialkoxysilane |

| Nickel |

| Copper |

| Iron |

| Palladium |

| 1,2-bis(di-tert-butylphosphinomethyl)benzene |

| P,P-Bidentate ligand |

| P,N-Bidentate ligand |

| P,O-Bidentate ligand |

| P,Si-Bidentate ligand |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Butenyl(di-tert-butyl)phosphine with high purity?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution using tert-butylphosphine precursors. For example, di-tert-butylphosphine can react with 2-butenyl halides under inert conditions (e.g., nitrogen atmosphere) in anhydrous solvents like dichloromethane. Purification via column chromatography with silica gel and petroleum ether/ethyl acetate gradients is critical to isolate the product (>97% purity) .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via GC-MS or P NMR to detect residual phosphine oxides.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and P NMR are essential for confirming the absence of oxidation (e.g., P NMR chemical shifts for tertiary phosphines typically range from −5 to −25 ppm).

- X-ray Diffraction : Single-crystal X-ray analysis resolves steric bulk and bond angles, critical for understanding ligand behavior in catalysis .

- Data Table :

| Technique | Expected Outcome (Example) | Reference |

|---|---|---|

| P NMR | δ = −18 ppm (sharp singlet, no oxidation) | |

| X-ray | P-C bond length: ~1.85 Å |

Q. What are the stability profiles of this compound under varying storage conditions?

- Stability Data : The compound is moisture- and oxygen-sensitive. Storage under argon at −20°C in amber vials is recommended. Accelerated degradation studies (e.g., exposure to air for 24 hours) show ~30% oxidation to phosphine oxide, detectable via P NMR .

Advanced Research Questions

Q. How does the steric bulk of this compound influence its performance in transition-metal catalysis?

- Mechanistic Insights : The di-tert-butyl groups create a steric environment that stabilizes low-coordination-state metal centers, enhancing catalytic activity in reactions like olefin metathesis. Comparative studies with less bulky ligands (e.g., triphenylphosphine) show higher turnover numbers (TONs) for this compound in rhodium-catalyzed [2+2+1] cycloadditions (TON: 1,200 vs. 450 for PPh) .

- Experimental Design : Use kinetic studies (e.g., variable-temperature NMR) to correlate ligand steric parameters (Tolman cone angle) with reaction rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.